Physicochemical Property Comparison: Predicted Lipophilicity (cLogP) of N-Substituted Indole-3-carbaldehydes
High-strength differential evidence is limited. The following is a class-level inference based on predicted physicochemical properties. The N1-propanenitrile substituent of the target compound confers a lower calculated lipophilicity (cLogP) compared to N-alkylated analogs. This difference can directly impact compound solubility, permeability, and metabolic stability in a drug discovery context .
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~2.1 (estimated for target compound) |
| Comparator Or Baseline | 1-propyl-1H-indole-3-carbaldehyde: ~3.5 (estimated) |
| Quantified Difference | Reduction of ~1.4 log units, indicating ~25-fold lower theoretical partition into octanol |
| Conditions | In silico prediction using standard fragment-based methods (ChemDraw/ChemSpider) |
Why This Matters
For medicinal chemists, a lower cLogP is often desirable to avoid issues with high lipophilicity, such as poor aqueous solubility and high metabolic turnover, thereby influencing the choice of this specific building block over more lipophilic N-alkyl analogs.
